4-Phenylimino-2-pentanone
Overview
Description
4-Phenylimino-2-pentanone (PIPK) is a chemical compound that belongs to the family of imines. It is a versatile intermediate that has been widely used in various chemical reactions. The compound has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry. The aim of
Scientific Research Applications
Synthesis and Chemical Reactions
Scope and Limitation of Reactions with Organophosphorus Reagents
The compound 3-(Phenylimino)pentane-2,4-dione, closely related to 4-Phenylimino-2-pentanone, reacts with various organophosphorus reagents to produce a variety of olefinic and cyclic products, phosphonate adducts, dialkyl phosphate products, and 2,4-dithione derivatives. These reactions are significant for synthesizing compounds with potential antibacterial and antifungal activities (Boulos et al., 2012).
Material Science
Novel Polyfluorinated Polyimides
The research on polyfluorinated polyimides, derived from α,α-bis(4-amino-3,5-difluorophenyl)phenylmethane and aromatic dianhydrides, showcases the potential of using derivatives of 4-Phenylimino-2-pentanone in creating materials with excellent thermal stability, good solubility, and low dielectric constants, useful in microelectronic and optoelectronic fabrications (Zhao et al., 2008).
Biological Effects
Antioxidant and Antibacterial Studies
Compounds synthesized from 4-Phenylimino-2-pentanone derivatives have shown promise in antioxidant and antibacterial studies. For instance, metal(II) complexes of tetradentate Schiff base ligand derived from it have demonstrated significant activity, indicating the compound's utility in developing new antimicrobial agents (Ejidike & Ajibade, 2015).
Environmental Toxicology
Response of Antioxidant Enzyme SOD to Stress
The interaction of superoxide dismutase (SOD) with 2-Pentanone, a compound related to 4-Phenylimino-2-pentanone, under environmental stress has been studied, providing insights into the ecological risks and mechanisms of toxicity in soil organisms (Sun et al., 2021).
properties
IUPAC Name |
4-phenyliminopentan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(8-10(2)13)12-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTINWQRILLZLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylimino-2-pentanone | |
CAS RN |
880-12-6 | |
Record name | 4-PHENYLIMINO-2-PENTANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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